Ethyl 3-amino-2-bromo-6-fluorobenzoate
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Overview
Description
Ethyl 3-amino-2-bromo-6-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-bromo-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 3-amino-6-fluorobenzoate, followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron or aluminum bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-bromo-6-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethyl 3-amino-2-methoxy-6-fluorobenzoate.
Reduction: this compound.
Oxidation: Ethyl 3-nitro-2-bromo-6-fluorobenzoate.
Scientific Research Applications
Ethyl 3-amino-2-bromo-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-2-bromo-6-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3-bromo-6-fluorobenzoate
- Ethyl 3-amino-4-bromo-6-fluorobenzoate
- Ethyl 3-amino-2-chloro-6-fluorobenzoate
Uniqueness
Ethyl 3-amino-2-bromo-6-fluorobenzoate is unique due to the specific positioning of the amino, bromo, and fluoro groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H9BrFNO2 |
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Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 3-amino-2-bromo-6-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)7-5(11)3-4-6(12)8(7)10/h3-4H,2,12H2,1H3 |
InChI Key |
KLALCIQKFCBYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)N)F |
Origin of Product |
United States |
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